4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride
Description
Introduction and Chemical Identity
Historical Context and Discovery
The development of 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride emerged from the broader scientific pursuit of trifluoromethyl-containing pharmaceutical intermediates during the late 20th and early 21st centuries. The incorporation of trifluoromethyl groups into organic molecules has become increasingly important in medicinal chemistry due to their unique electronic properties and metabolic stability. While specific discovery details for this particular compound are not extensively documented in the literature, its development likely coincided with advances in trifluoromethylation methodology and piperidine synthesis techniques that became prominent in pharmaceutical research during the 1990s and 2000s.
The compound's emergence can be traced to the growing recognition of piperidine derivatives as privileged scaffolds in drug discovery programs. The systematic exploration of substituted piperidines, particularly those bearing trifluoromethyl-substituted aromatic rings, represents a logical extension of structure-activity relationship studies aimed at optimizing pharmacological properties. The specific combination of structural elements present in this molecule reflects the sophisticated understanding of how molecular modifications can influence biological activity and pharmaceutical properties.
Nomenclature and Classification
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(4-methyl-1-piperidinyl)-3-(trifluoromethyl)phenylamine dihydrochloride. This nomenclature follows standard IUPAC conventions for naming complex organic molecules, beginning with the core aromatic amine structure and identifying the substituents in order of priority. The designation clearly indicates the presence of a 4-methylpiperidine ring attached to position 4 of an aniline derivative, with a trifluoromethyl group at position 3 of the benzene ring. The dihydrochloride designation indicates that the molecule exists as a salt form with two hydrochloride units, reflecting the basic nature of both the aromatic amine and the piperidine nitrogen atoms.
The systematic naming approach ensures unambiguous identification of the molecular structure, facilitating accurate communication within the scientific community. The nomenclature also reflects the hierarchical approach to organic nomenclature, where the aromatic amine serves as the parent structure, and the piperidine and trifluoromethyl substituents are named as attached groups. This systematic approach enables chemists and researchers to reconstruct the complete molecular structure from the name alone.
Common Synonyms and Alternative Designations
Several alternative names and designations are commonly used to refer to this compound in various chemical databases and commercial catalogs. The compound is frequently identified as 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine DiHCl, representing a shortened version of the full chemical name. Additional synonyms include aniline dihydrochloride and 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride, which emphasize different aspects of the molecular structure.
Commercial suppliers often use abbreviated designations for practical purposes, such as the product codes assigned by various chemical manufacturers and distributors. These alternative names serve important functions in chemical commerce and database management, allowing for efficient cataloging and retrieval of compound information. The variety of naming conventions reflects the diverse applications and user communities that interact with this compound, from academic researchers to industrial chemists to regulatory agencies.
Classification within Piperidine Derivatives
This compound belongs to the broad class of substituted piperidine derivatives, specifically those containing aromatic substituents. Within the piperidine family, it can be further classified as an aminoaryl piperidine derivative, characterized by the direct attachment of the piperidine nitrogen to an aromatic amine structure. The presence of the trifluoromethyl group places it within the subset of fluorinated piperidine derivatives, which have gained significant importance in pharmaceutical chemistry due to their enhanced metabolic stability and unique physicochemical properties.
From a structural perspective, the compound represents a hybrid molecule combining features of both aliphatic heterocycles and aromatic amines. The 4-methyl substitution on the piperidine ring classifies it specifically as a methylated piperidine derivative, while the trifluoromethyl group on the aromatic ring places it within the category of trifluoromethylated aromatic compounds. This multi-faceted classification reflects the compound's potential utility across various chemical and pharmaceutical applications, as it combines the biological activity profiles associated with piperidine scaffolds with the enhanced properties conferred by fluorine substitution.
Registry Information and Identifiers
CAS Registry Number (1189494-84-5)
The Chemical Abstracts Service registry number 1189494-84-5 serves as the unique identifier for this compound within the comprehensive CAS database system. This numerical identifier was assigned through the systematic registration process maintained by the American Chemical Society, ensuring that the compound can be unambiguously identified regardless of naming variations or language differences. The CAS number facilitates accurate chemical communication across international boundaries and enables efficient database searches and regulatory compliance activities.
The assignment of this specific CAS number reflects the compound's recognition as a distinct chemical entity worthy of individual registration within the global chemical literature. The registration process involves rigorous verification of molecular structure and composition, ensuring that the identifier corresponds precisely to the specified chemical compound. This level of precision is essential for applications ranging from chemical safety assessments to patent documentation and international trade regulations.
PubChem CID (45036887)
The PubChem Compound Identifier 45036887 represents the compound's entry within the National Center for Biotechnology Information's comprehensive chemical database. This identifier facilitates access to detailed structural, physical, and chemical property information within the PubChem system, which serves as a critical resource for researchers worldwide. The PubChem database provides standardized chemical information, including computed molecular descriptors, experimental data, and bioactivity profiles when available.
The PubChem registration enables integration with other National Institutes of Health databases and facilitates cross-referencing with biological and medical literature. The database entry includes computed molecular properties, standardized structural representations, and links to related chemical compounds. This comprehensive integration makes the PubChem CID particularly valuable for researchers conducting systematic studies of chemical structure-activity relationships or seeking to identify related compounds with similar structural features.
Other Database Identifiers
Beyond the primary CAS and PubChem identifiers, this compound is cataloged under various additional identifier systems used by different chemical databases and commercial suppliers. The compound appears in the Molecular Design Limited database under the identifier MFCD05865076, which is commonly used by chemical suppliers for inventory management and product specification purposes.
| Database System | Identifier | Primary Use |
|---|---|---|
| Chemical Abstracts Service | 1189494-84-5 | Universal chemical identification |
| PubChem | 45036887 | Biomedical research database access |
| Molecular Design Limited | MFCD05865076 | Commercial chemical cataloging |
| InChI Key | FEHIEDHHFYKBPW-UHFFFAOYSA-N | Structure-based identification |
The InChI Key FEHIEDHHFYKBPW-UHFFFAOYSA-N provides a unique text-based identifier derived from the compound's molecular structure, enabling structure-based database searches and computational chemistry applications. Additional commercial identifiers include various supplier-specific product codes used by chemical manufacturers and distributors for inventory management and order processing. These multiple identifier systems ensure comprehensive coverage across different user communities and application domains, from academic research to industrial chemistry to regulatory compliance.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c1-9-4-6-18(7-5-9)12-3-2-10(17)8-11(12)13(14,15)16;;/h2-3,8-9H,4-7,17H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHIEDHHFYKBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661720 | |
| Record name | 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189494-84-5 | |
| Record name | 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Formation of the dihydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using various electrophiles.
Hydrolysis: The dihydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free base.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for the development of drugs targeting various diseases, particularly those involving neurotransmitter systems.
- Neuropharmacology : Research indicates that derivatives of piperidine compounds can modulate neurotransmitter activity, making this compound a candidate for studying its effects on dopamine and serotonin receptors .
- Antidepressant Activity : Some studies have suggested that similar piperidine derivatives exhibit antidepressant-like effects in animal models, potentially due to their interactions with monoamine transporters .
Cancer Research
Recent investigations have explored the role of trifluoromethyl-containing compounds in oncology. The presence of the trifluoromethyl group is known to enhance the metabolic stability of drugs, which is crucial for developing effective anticancer agents.
- Targeting Tumor Metabolism : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism, suggesting that this piperidine derivative could be evaluated for similar properties .
Protein Degradation
4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride has also been identified as a potential building block in the design of protein degraders.
- PROTAC Technology : The compound can be utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. This application is particularly relevant in targeted cancer therapy and treatment of neurodegenerative diseases .
Case Studies and Research Findings
While specific case studies on this exact compound may be limited, related research provides insights into its potential applications:
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the amino group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1189494-84-5
- Molecular Formula : C₁₃H₁₉Cl₂F₃N₂
- Molecular Weight : 331.2 g/mol .
- Structural Features: A piperidine core substituted with a 4-amino-2-trifluoromethylphenyl group at position 1 and a methyl group at position 2. The dihydrochloride salt enhances stability and solubility .
Comparison with Structurally Related Piperidine Derivatives
Pharmacological and Functional Differences
- Receptor Binding: The melanoma imaging agent (2-piperidinylaminoethyl)4-iodobenzamide (IPAB) exhibits high sigma-1 receptor affinity (Ki = 6.0 nM), enabling tumor targeting . In contrast, 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride lacks published receptor data but shares structural motifs (piperidine + aromatic substituents) common in CNS-targeting agents .
- Therapeutic Applications: Vapitadine: Approved for atopic dermatitis, leveraging its spirocyclic structure for barrier repair . 4-(Diphenylmethoxy)piperidine Hydrochloride: Primarily a research chemical with undefined therapeutic applications but notable regulatory compliance in China .
Physicochemical Properties
Biological Activity
4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride, with the CAS number 1189494-84-5, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H19Cl2F3N2
- Molecular Weight : 331.205 g/mol
- Synonyms : 4-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline, dihydrochloride
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Its trifluoromethyl group is known to enhance lipophilicity and bioactivity, making it a suitable candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral entry into host cells. For instance, related compounds have shown effectiveness against viruses like HIV and SARS-CoV-2 by preventing their attachment to cell membranes .
- Anticancer Potential : The compound's ability to modulate cellular pathways could render it useful in cancer therapy. In studies involving derivatives of related compounds, it was observed that they could inhibit proliferation and induce apoptosis in cancer cells by altering the expression of key regulatory proteins .
- Neuropharmacological Effects : Given its piperidine structure, there is potential for neuropharmacological applications, including modulation of neurotransmitter systems. Compounds with similar scaffolds have been explored for their effects on dopamine and serotonin receptors.
Table 1: Summary of Biological Activities
Case Study: Antiviral Screening
In a high-throughput screening study, compounds similar to this compound were tested for their ability to inhibit SARS-CoV-2 entry into cells. The results indicated significant antiviral activity with low cytotoxicity, highlighting the compound's potential as a therapeutic agent against viral infections .
Case Study: Cancer Inhibition
A study focused on the effects of related compounds on breast cancer cell lines demonstrated that these compounds could inhibit cell proliferation significantly. The mechanism involved upregulation of CRABP2 and downregulation of FABP5, suggesting a pathway for differentiation therapy in breast cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, piperidine derivatives are often prepared by reacting a substituted phenylamine with a piperidine precursor under basic conditions (e.g., K₂CO₃ or Et₃N in DMF) . Acidic workup with HCl yields the dihydrochloride salt. Optimization requires controlled stoichiometry (1:1.2 molar ratio of amine to piperidine), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Yield improvements (>75%) are achieved by refluxing at 80–100°C for 12–24 hours .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) with UV detection at 254 nm. Structural confirmation employs (DMSO-d₆: δ 2.8–3.2 ppm for piperidine protons, δ 6.5–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak ([M+H]⁺) . Elemental analysis (C, H, N within ±0.4% of theoretical values) ensures stoichiometric accuracy .
Q. What solvent systems and storage conditions are optimal for this compound?
- Methodological Answer : The compound is hygroscopic and requires storage in airtight containers under inert gas (N₂) at –20°C. For dissolution, polar aprotic solvents (DMSO, DMF) or aqueous HCl (pH 2–3) are recommended. Avoid prolonged exposure to light or moisture to prevent decomposition .
Advanced Research Questions
Q. What in vitro pharmacological models are suitable for studying this compound’s antitumor potential?
- Methodological Answer : Antiproliferative activity is evaluated using the NCI-60 cell line panel, with IC₅₀ determination via MTT assays. For example, related piperidine sulfonamides showed >90% growth inhibition (GP) in renal cancer lines (786-0, RFX 393) at 10 μM . Dose-response curves (0.1–100 μM) and apoptosis assays (Annexin V/PI staining) are critical for mechanistic studies. Synergy with cisplatin or paclitaxel can be tested using Chou-Talalay combination indices .
Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact target binding affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the trifluoromethyl group enhances lipophilicity (clogP +0.5) and metabolic stability compared to methyl substituents. Molecular docking (AutoDock Vina) into kinase domains (e.g., EGFR or VEGFR2) shows that the CF₃ group forms hydrophobic interactions with Leu788 or Phe1047 residues, improving binding affinity (ΔG = –9.2 kcal/mol) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Methodological Answer : Matrix interference in plasma/urine requires solid-phase extraction (SPE: C18 cartridges) followed by LC-MS/MS quantification. A stable isotope-labeled internal standard (e.g., -analog) minimizes ion suppression. Calibration curves (1–1000 ng/mL) show linearity (R² > 0.99), with LOD/LOQ of 0.3/1.0 ng/mL .
Q. Are there known contradictions in reported biological data for this compound class, and how should they be addressed?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., HT29 colon cancer: 68% vs. 40% GP) may arise from assay variability (MTT vs. SRB) or cell passage differences . Reproducibility requires strict adherence to CLSI guidelines, including cell line authentication (STR profiling) and control compounds (e.g., doxorubicin) in each experiment.
Methodological Challenges & Solutions
Q. What strategies mitigate piperidine ring oxidation during long-term stability studies?
- Solution : Oxidation is minimized by adding radical scavengers (0.1% BHT) to formulations and storing samples under N₂. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring identifies degradation products (e.g., N-oxide derivatives) .
Q. How is enantiomeric purity ensured in asymmetric synthesis of this compound?
- Solution : Chiral HPLC (Chiralpak AD-H column, hexane/EtOH 90:10) resolves enantiomers. Asymmetric induction using (R)-BINAP ligands in palladium-catalyzed coupling achieves >98% ee .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
